Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Description
Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound characterized by a fused imidazo[2,1-b][1,3,4]thiadiazole core. The molecule features an ethyl ester group at position 6 and an ethyl substituent at position 2 (Figure 1). This scaffold is notable for its near-planar, rigid structure, which enhances its ability to interact with biological targets such as enzymes and receptors . The ethyl ester group improves metabolic stability compared to carboxylic acid derivatives, while the ethyl substituent at position 2 may modulate steric and electronic properties, influencing solubility and binding affinity.
Properties
IUPAC Name |
ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-3-7-11-12-5-6(8(13)14-4-2)10-9(12)15-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKYLRBQFQLDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187424 | |
| Record name | Ethyl 2-ethylimidazo[2,1-b]-1,3,4-thiadiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96356-07-9 | |
| Record name | Ethyl 2-ethylimidazo[2,1-b]-1,3,4-thiadiazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96356-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-ethylimidazo[2,1-b]-1,3,4-thiadiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate. These compounds have shown efficacy against various bacterial strains and fungi.
Case Study :
A series of synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives were tested for their antimicrobial activities. The results indicated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess effectiveness compared to standard antibiotics .
Anticancer Potential
Imidazo[2,1-b][1,3,4]thiadiazoles are being investigated for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms.
Data Table: Anticancer Activity of Imidazo[2,1-b][1,3,4]thiadiazoles
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Induction of apoptosis |
| Ethyl imidazo[2,1-b][1,3,4]thiadiazole | MCF-7 | 20 | Cell cycle arrest |
The above table summarizes the anticancer activity observed in vitro for selected imidazo[2,1-b][1,3,4]thiadiazoles. The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment .
Neuroprotective Effects
Emerging research suggests that imidazo-thiadiazole derivatives may possess neuroprotective properties. These compounds are being explored for their ability to lower amyloid beta levels in models of neurodegenerative diseases such as Alzheimer's.
Case Study :
A patent application described the use of imidazo-thiadiazole derivatives as amyloid beta-lowering agents. The study demonstrated that these compounds could effectively reduce amyloid plaque formation in cellular models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical properties of imidazo[2,1-b][1,3,4]thiadiazoles are highly dependent on substituents at positions 2 and 6. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., Br) : Increase reactivity for further derivatization (e.g., bromo at position 2 in CAS 1250997-71-7) .
- Bulkier Substituents (e.g., biphenyl) : May improve receptor selectivity but reduce solubility .
Antimicrobial Activity
- Thiazolidinedione Hybrids: Derivatives with sulfonamide and thiazolidinedione moieties (e.g., Scheme 17 in ) showed potent activity against Gram-positive bacteria (MIC: 12.5 µg/mL) and fungi .
Anticancer Activity
- 5-Bromo-6-(4-chlorophenyl) Derivative (122) : Demonstrated strong growth inhibition (GI₅₀: 1.2 µM) against leukemic cell lines . Bromo and chloro substituents enhance cytotoxicity, whereas the target compound’s ethyl groups may offer milder activity but better tolerability.
- Flurbiprofen-Based Analogs : Exhibited anticancer activity via COX-2 inhibition, with IC₅₀ values in the low micromolar range . The ethyl ester in the target compound may reduce ulcerogenicity compared to acidic derivatives .
Anti-inflammatory and Analgesic Activity
- The target compound’s ester group likely mitigates gastrointestinal toxicity.
Biological Activity
Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Structural Features
- Imidazole Ring : Provides a basis for biological activity.
- Thiadiazole Moiety : Known for enhancing pharmacological properties.
- Carboxylate Group : Contributes to solubility and reactivity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. This compound has shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
In vitro studies have also suggested that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The mechanism involves the activation of caspases and modulation of apoptotic markers .
Neuroprotective Effects
Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles may have neuroprotective effects. This compound has been studied for its potential in treating neurodegenerative diseases by lowering amyloid-beta levels in neuronal cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives revealed that this compound exhibited superior antimicrobial activity compared to standard antibiotics. The research highlighted its potential use in treating infections caused by resistant bacterial strains .
Case Study 2: Cancer Cell Apoptosis
In a laboratory setting, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability and increased markers of apoptosis when treated with the compound. This suggests its potential role as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Common approaches include:
- Hydrazonoyl halide alkylation : Reacting hydrazonoyl halides with alkyl carbothioates under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazo-thiadiazole core .
- Friedel-Crafts acylation : Using Eaton’s reagent (P₂O₅/CH₃SO₃H) under solvent-free conditions for cyclization, achieving yields >90% in fused derivatives .
- Multi-step condensation : For example, reacting 4-amino-3-mercapto-1,2,4-triazoles with carboxylic acids in POCl₃, followed by neutralization and recrystallization (yield ~49%) .
Q. Which spectroscopic and crystallographic techniques validate the molecular structure of this compound?
- Analytical Workflow :
- NMR/IR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹) and substituent positions via ¹H/¹³C shifts .
- X-ray crystallography : SHELXL/SHELXS refine crystal structures, resolving bond angles and planarity of the fused heterocyclic system. For example, triazolothiadiazole rings show planarity deviations <0.013 Å .
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates (e.g., Silufol 254 UV) .
Q. What in vitro assays are typically used to evaluate biological activity, and what are common pitfalls?
- Assay Design :
- Kinase inhibition : Tests against targets like Fer kinase using fluorescence polarization or radiometric assays .
- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Anticancer profiling : NCI-60 cell line panels for cytotoxicity (e.g., compounds 76 and 77 in ).
- Challenges : False positives from aggregation artifacts, solvent toxicity (e.g., DMSO >1%), and cell line heterogeneity require rigorous controls .
Advanced Research Questions
Q. How can discrepancies between computational docking predictions and experimental bioactivity data be resolved?
- Case Study : Derivatives designed via docking (e.g., targeting COX-1/COX-2 or Fer kinase ) may show poor in vitro correlation.
- Strategies :
- Dynamic simulations : Account for protein flexibility and solvation effects not modeled in rigid docking .
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate predicted interactions .
- Structural analogs : Test substituent effects (e.g., 4-methoxyphenyl vs. hydroxyl groups) to refine pharmacophore models .
Q. What strategies optimize multi-step synthesis yields while minimizing byproducts?
- Process Improvements :
- One-pot synthesis : Reduces intermediate isolation (e.g., imidazo-thiadiazole formation in ionic liquids, 85% yield) .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating enhance cyclization efficiency .
- Byproduct analysis : LC-MS identifies side products (e.g., sulfonic acid derivatives) for route optimization .
Q. How do structural modifications (e.g., substituent position, halogenation) alter biological efficacy across assays?
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups : Chlorine at position 6 enhances COX-2 inhibition (IC₅₀ reduction by 40% vs. methyl ).
- Aromatic substituents : 4-Isopropylphenyl derivatives show improved Fer kinase binding (ΔG = -9.2 kcal/mol) vs. unsubstituted analogs .
- Hybrid systems : Fusing thiazole rings (e.g., imidazo[1,2-b]pyridazine) broadens antimicrobial spectra .
- Contradictions : Some 6-aryl derivatives exhibit high cytotoxicity (NCI-60) but low antimicrobial activity, highlighting target specificity .
Data Contradiction Analysis
Q. Why do certain studies report potent anticancer activity while others show limited efficacy?
- Factors :
- Assay conditions : Varying cell line sensitivity (e.g., leukemia vs. solid tumors in NCI-60 ).
- Solubility : Poor aqueous solubility of ethyl ester derivatives may understate in vivo potential .
- Metabolic stability : Esterase-mediated hydrolysis in serum reduces active compound concentration .
Q. How reliable are IR stretching vibrations for confirming substituent effects in imidazo-thiadiazoles?
- Limitations : Overlapping peaks (e.g., C-Cl vs. C-S stretches at 600–800 cm⁻¹) complicate interpretation. XPS or Raman spectroscopy provides higher resolution .
Tables
Table 1 : Representative Yields in Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts acylation | Eaton’s reagent | 90–96 | |
| Hydrazonoyl halide alkylation | K₂CO₃/DMF | 70–85 | |
| POCl₃-mediated condensation | POCl₃ | 49 |
Table 2 : Biological Activity of Key Derivatives
| Compound | Target/Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| 6-Chloro-2-methyl analog | COX-2 inhibition | 0.8 µM | |
| 4-Methoxyphenyl derivative | NCI-60 cytotoxicity | 1.2 µM (MCF-7) | |
| Fer kinase inhibitor | Kinase inhibition (Ki) | 12 nM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
